3-羟基硫酚

概述

描述

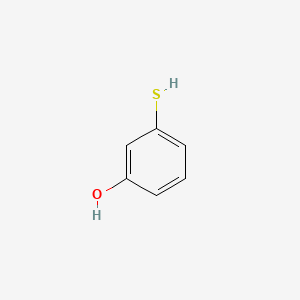

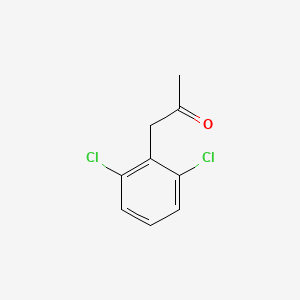

3-Hydroxythiophenol is a chemical compound with the molecular formula C6H6OS and a molecular weight of 126.18 . It is also known by the synonyms 3-Hydroxy and 3-mercaptophenol .

Synthesis Analysis

3-Hydroxythiophenol is a versatile intermediate for the synthesis of medicinal and heterocyclic compounds . Two novel and practical syntheses of 3-hydroxythiophenol have been achieved using readily available and inexpensive starting materials .Molecular Structure Analysis

The molecular structure of 3-Hydroxythiophenol contains a total of 14 bonds. There are 8 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .Chemical Reactions Analysis

3-Hydroxythiophenols exist in a solvent-dependent equilibrium with their tautomers . They are much less reactive to electrophiles than corresponding 3-hydroxypyrroles . The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

3-Hydroxythiophenols exist in a solvent-dependent equilibrium with their tautomers . The amount of tautomer is greater than in the case of the corresponding 3-hydroxypyrroles .科学研究应用

Photocatalytic Activities

3-Hydroxythiophenol (3-HTPF) has been reported to enhance the oxygen reduction reaction (ORR) catalytic activity of photocatalysts. This is achieved through the modulation of 3-HTPF to oxygen molecules, which results in a stronger built-in electric field, better adsorption ability to oxygen molecules, and increased surface catalytic activity .

Synthesis of Medicinal Compounds

3-Hydroxythiophenol serves as a versatile intermediate for the synthesis of various medicinal compounds. Its practical and scalable syntheses using readily available and inexpensive starting materials make it a promising candidate for efficient and cost-effective production .

Heterocyclic Compound Synthesis

Similarly, 3-Hydroxythiophenol is utilized in the synthesis of heterocyclic compounds, which are a significant class of organic compounds with wide-ranging applications, including pharmaceuticals and agrochemicals .

安全和危害

未来方向

作用机制

Target of Action

3-Hydroxythiophenol is a versatile intermediate for the synthesis of medicinal and heterocyclic compounds . It is primarily used in the synthesis of these compounds, serving as a key building block in their formation.

Mode of Action

For instance, it has been used in the synthesis of 3-Hydroxythiophenol-Formaldehyde Resin Microspheres, which exhibit enhanced photocatalytic oxygen reduction reaction (ORR) activity .

Biochemical Pathways

Its use in the creation of 3-Hydroxythiophenol-Formaldehyde Resin Microspheres suggests that it may also play a role in photocatalytic processes .

Result of Action

The primary result of 3-Hydroxythiophenol’s action is the formation of new compounds. For example, in the synthesis of 3-Hydroxythiophenol-Formaldehyde Resin Microspheres, the compound contributes to the creation of microspheres with enhanced photocatalytic ORR activity .

Action Environment

The action, efficacy, and stability of 3-Hydroxythiophenol can be influenced by various environmental factors. For instance, the synthesis of 3-Hydroxythiophenol-Formaldehyde Resin Microspheres is carried out at room temperature , suggesting that temperature may play a role in the compound’s reactivity. Other factors, such as pH and the presence of other chemicals, could also potentially influence the compound’s action.

属性

IUPAC Name |

3-sulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c7-5-2-1-3-6(8)4-5/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFIAZGYBIBEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371478 | |

| Record name | 3-Hydroxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxythiophenol | |

CAS RN |

40248-84-8 | |

| Record name | 3-Hydroxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key applications of 3-Hydroxythiophenol in synthetic chemistry?

A1: 3-Hydroxythiophenol is a versatile building block in organic synthesis. It serves as a key intermediate in the production of various medicinal compounds and heterocycles. [, ] For example, it plays a crucial role in synthesizing KRP-203, an immunomodulating compound. []

Q2: How is 3-Hydroxythiophenol used in materials science?

A2: 3-Hydroxythiophenol can be polymerized with formaldehyde to create 3-hydroxythiophenol-formaldehyde (3-HTPF) resin microspheres. [, ] These microspheres have shown promise as photocatalysts for hydrogen peroxide (H2O2) production through the oxygen reduction reaction (ORR). [] The incorporation of sulfhydryl groups from 3-Hydroxythiophenol enhances the photocatalytic activity compared to traditional resorcinol-formaldehyde resins. []

Q3: What structural features of 3-HTPF resin contribute to its enhanced photocatalytic activity?

A3: The presence of sulfhydryl groups (─SH) in 3-HTPF resin, stemming from 3-Hydroxythiophenol, contributes significantly to its enhanced photocatalytic properties. These groups: []

Q4: Are there efficient and cost-effective methods for synthesizing 3-Hydroxythiophenol?

A4: Yes, recent research has focused on developing practical and scalable syntheses of 3-Hydroxythiophenol from readily available and inexpensive starting materials. [, ] These advancements address the previous challenges of inefficient synthesis and high costs associated with this valuable compound.

Q5: How can 3-Hydroxythiophenol be utilized in the development of biosensors?

A5: 3-Hydroxythiophenol plays a critical role in developing highly sensitive and specific biosensors. For example, it can be used as a Raman probe in ratiometric surface-enhanced Raman spectroscopy (SERS) biosensors for detecting microRNA and serum xanthine. [, ] The interaction of 3-Hydroxythiophenol with hydrogen peroxide generated during the sensing process leads to a quantifiable change in Raman signals, enabling accurate detection of target molecules.

Q6: What are the advantages of using 3-Hydroxythiophenol in SERS biosensing applications?

A6: Utilizing 3-Hydroxythiophenol in SERS biosensing offers several advantages:

- High sensitivity: The unique Raman signal changes upon interaction with target molecules allow for highly sensitive detection of biomarkers like microRNA and xanthine. [, ]

- Simplified ratiometric approach: Using a single Raman probe like 3-Hydroxythiophenol simplifies the traditional two-probe ratiometric SERS method, making it more efficient and reducing chemical waste. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1363400.png)